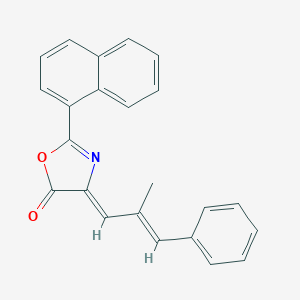![molecular formula C17H11BrN4O B402527 3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one CAS No. 330439-44-6](/img/structure/B402527.png)
3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one is a complex heterocyclic compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under reflux conditions using solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, microwave irradiation, and controlled reaction environments to facilitate the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing cell signaling pathways and inducing biological effects such as apoptosis, cell cycle arrest, and DNA repair .
Comparación Con Compuestos Similares
Similar Compounds
1,5,6,7-tetrahydro-4H-indol-4-one: Another indole derivative with significant biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
What sets 3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
330439-44-6 |
|---|---|
Fórmula molecular |
C17H11BrN4O |
Peso molecular |
367.2g/mol |
Nombre IUPAC |
3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C17H11BrN4O/c18-12-6-7-14-13(8-12)15-16(21-14)17(23)22(10-19-15)20-9-11-4-2-1-3-5-11/h1-10,21H/b20-9+ |
Clave InChI |
LBTFJRVESKIMRG-AWQFTUOYSA-N |
SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B402445.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B402447.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B402449.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B402450.png)
![4-Bromo-2-[(dibenzo[b,d]furan-3-ylimino)methyl]-6-methoxyphenol](/img/structure/B402455.png)
![N-(Benzo[1,3]dioxol-5-ylmethylene-hydrazinocarbonylmethyl)-2-methoxy-benzamide](/img/structure/B402456.png)
![N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}thiophene-2-carboxamide (non-preferred name)](/img/structure/B402457.png)
![N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE](/img/structure/B402458.png)
![N-[2-(2-{4-nitrobenzylidene}hydrazino)-2-oxoethyl]-2-furamide](/img/structure/B402460.png)



![4-[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-ethoxy-6-iodophenyl acetate](/img/structure/B402464.png)
![4-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402467.png)
